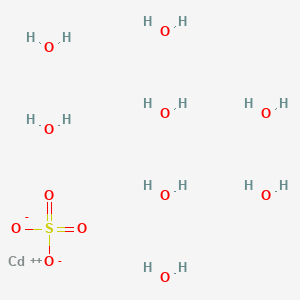

Sulfuric acid, cadmium salt (1:1), hydrate

説明

Cadmium (Cd) is recognized as a significant environmental pollutant, particularly in agricultural systems. It is a non-essential heavy metal that poses a threat to plant growth and development due to its rapid translocation and toxic effects. The studies under consideration delve into the impact of cadmium on mustard plants and paddy soils, respectively. In mustard plants, cadmium stress leads to oxidative stress, nutrient imbalance, and reduced photosynthesis and growth. However, the application of hydrogen sulphide (H2S) and salicylic acid (SA) has been found to mitigate these effects by enhancing the antioxidant defense system and nutrient balance, leading to improved plant health . In paddy soils, cadmium solubility is a concern for human health due to its accumulation in rice grains. Factors such as soil oxidation, the presence of metal sulfides, and competitive ions like iron (Fe) and zinc (Zn) influence cadmium solubility. The addition of sulfur, as sulfate, can decrease cadmium solubility by promoting the precipitation of sulfide minerals, which may help limit cadmium uptake by rice during the grain-filling stage .

Synthesis Analysis

The synthesis of sulfuric acid, cadmium salt (1:1), hydrate is not directly addressed in the provided studies. However, the interaction of cadmium with sulfur-containing compounds is evident in the context of mitigating cadmium toxicity. For instance, the addition of sulfur in the form of sulfate to paddy soils leads to the formation of sulfide minerals, which can reduce the solubility of cadmium . This suggests that sulfur plays a role in the chemical dynamics of cadmium in the environment, potentially influencing the formation of cadmium salts.

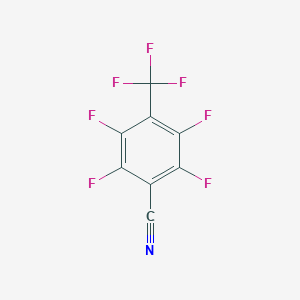

Molecular Structure Analysis

The molecular structure of sulfuric acid, cadmium salt (1:1), hydrate is not explicitly discussed in the provided papers. However, the studies do imply that cadmium can form complexes with other elements, such as sulfur in sulfide minerals . Understanding the molecular structure of such cadmium compounds is crucial for predicting their behavior in biological and environmental systems.

Chemical Reactions Analysis

The chemical reactions involving cadmium, as discussed in the papers, include its interaction with antioxidant pathways in plants and its solubility in soil influenced by the presence of sulfur. Cadmium induces oxidative stress in plants, which is counteracted by the antioxidant defense machinery activated by signaling molecules like H2S and SA . In soils, cadmium can react with sulfide ions to form less soluble sulfide minerals, thereby reducing its bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of cadmium compounds, such as solubility, are crucial in understanding their environmental impact. Cadmium's solubility in paddy soils is affected by soil oxidation and the presence of competitive ions. The addition of sulfur can decrease cadmium solubility, which is beneficial for reducing cadmium uptake by plants . The studies highlight the importance of these properties in managing cadmium contamination in agricultural settings.

科学的研究の応用

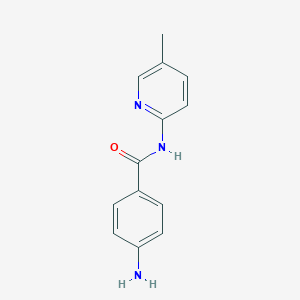

Corrosion Inhibitors

- Scientific Field : Materials Science

- Application Summary : Sulfuric acid is used in the synthesis of environment-friendly corrosion inhibitors . These inhibitors are designed to replace traditional toxic chemicals and are derived from natural resources such as biopolymers, plant extracts, and chemical medicines .

- Methods of Application : The synthesis involves multicomponent reactions (MCRs), and microwave (MW) and ultrasound (US) irradiations . Polyethylene glycol (PEG) and ionic liquids (ILs) are also used due to their low vapor pressure .

- Results or Outcomes : These environment-friendly corrosion inhibitors are extensively utilized as metallic corrosion inhibitors in various corrosive electrolytes .

Metal Recovery from Tailings

- Scientific Field : Metallurgy

- Application Summary : Sulfuric acid is used in acid leaching techniques to recover metals from tailings . Tailings are waste materials from mining that contain considerable amounts of valuable metals .

- Methods of Application : The process involves treating the tailings with sulfuric acid under specific conditions such as acid concentration, oxidizing-reducing reagent, particle size, O2 pressure, stirring speed, solid–liquid ratio, temperature, and leaching time .

- Results or Outcomes : Research has shown that acid leaching of tailings has achieved recoveries of over 90% in different metals, such as Zn, Cu, and Fe .

Cadmium-Based Pigments

- Scientific Field : Material Science

- Application Summary : Cadmium sulfate is a precursor to cadmium-based pigments such as cadmium sulfide . These pigments are used in a variety of applications, including ceramics, plastics, and artist’s paints .

- Methods of Application : Cadmium sulfate is reacted with sulfur or other elements to produce the desired pigment . The resulting pigments are then incorporated into the material during the manufacturing process .

- Results or Outcomes : Cadmium-based pigments are known for their excellent heat stability, lightfastness, and resistance to chemicals .

Electrolyte in Weston Standard Cell

- Scientific Field : Electrochemistry

- Application Summary : Cadmium sulfate is used as an electrolyte in a Weston standard cell . The Weston cell is a type of electrochemical cell that produces a highly stable voltage, which can be used as a standard for calibrating voltmeters .

- Methods of Application : In a Weston cell, a cadmium amalgam serves as the negative electrode, and a paste of mercurous sulfate and mercury serves as the positive electrode . The electrolyte is a saturated solution of cadmium sulfate .

- Results or Outcomes : The Weston cell provides a stable voltage of about 1.0183 volts at room temperature .

Preparation of Cadmium Sulfate Hydrate

- Scientific Field : Inorganic Chemistry

- Application Summary : Cadmium sulfate hydrate can be prepared by the reaction of cadmium metal or its oxide or hydroxide with dilute sulfuric acid .

- Methods of Application : The chemical reactions are as follows :

- Results or Outcomes : The anhydrous material can be prepared using sodium persulfate .

Fluorescent Screens

- Scientific Field : Material Science

- Application Summary : Cadmium sulfate is used as a pigment in fluorescent screens .

- Methods of Application : The cadmium sulfate is incorporated into the material during the manufacturing process .

- Results or Outcomes : The screens that use cadmium sulfate as a pigment can display bright and vibrant colors .

Safety And Hazards

Cadmium sulfate hydrate is considered hazardous. It is toxic if swallowed and fatal if inhaled . It may cause genetic defects and is known to cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin .

将来の方向性

特性

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuric acid, cadmium salt (1:1), hydrate | |

CAS RN |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

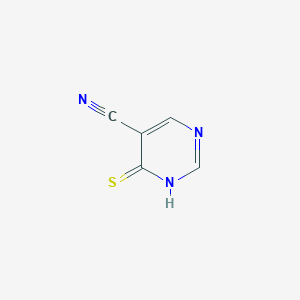

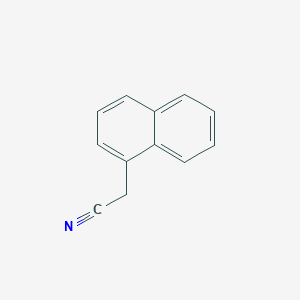

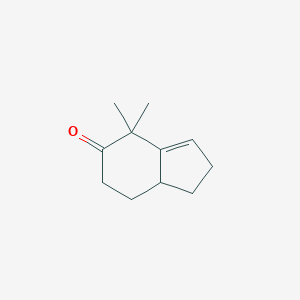

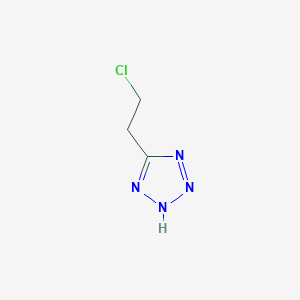

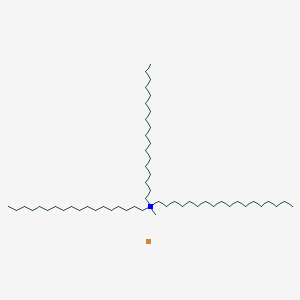

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)